molecular formula C5H7BrN2O B1380461 (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1781654-27-0

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1380461
CAS No.: 1781654-27-0
M. Wt: 191.03 g/mol
InChI Key: OUSSWGFQUVLOAV-UHFFFAOYSA-N
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Description

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and, consequently, their biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity. Additionally, this compound may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the bromination of 1-methyl-1H-pyrazole followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The hydroxymethylation can be achieved using formaldehyde or paraformaldehyde under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring

Properties

IUPAC Name

(3-bromo-1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSSWGFQUVLOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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